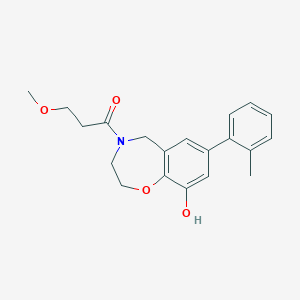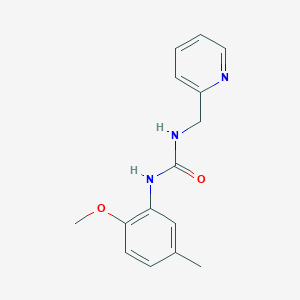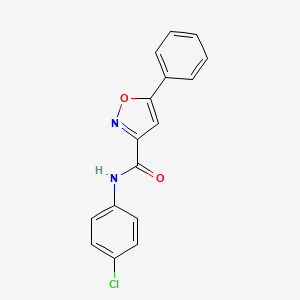![molecular formula C19H13BrN2O3 B5492136 (E)-3-(5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-2-FURYL)-2-CYANO-2-PROPENAMIDE](/img/structure/B5492136.png)
(E)-3-(5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-2-FURYL)-2-CYANO-2-PROPENAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-2-FURYL)-2-CYANO-2-PROPENAMIDE is a complex organic compound characterized by its unique structure, which includes a brominated naphthyl group, a furan ring, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-2-FURYL)-2-CYANO-2-PROPENAMIDE typically involves multiple steps:
Bromination of Naphthalene: The process begins with the bromination of naphthalene to introduce a bromine atom at the 6-position.
Formation of Naphthyl Ether: The brominated naphthalene is then reacted with a suitable alcohol to form the naphthyl ether.
Furan Ring Formation: The naphthyl ether is further reacted with a furan derivative to form the furan ring.
Cyano Group Introduction:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine group.
Substitution: The bromine atom in the naphthyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted naphthyl derivatives.
Scientific Research Applications
(E)-3-(5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-2-FURYL)-2-CYANO-2-PROPENAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-3-(5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-2-FURYL)-2-CYANO-2-PROPENAMIDE involves its interaction with specific molecular targets. The brominated naphthyl group and the cyano group are key functional groups that interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Compounds with Triple Bonds: Such as dehydrobenzoannulene, which features benzene rings held together by triple bonds.
Uniqueness: (E)-3-(5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-2-FURYL)-2-CYANO-2-PROPENAMIDE is unique due to its combination of a brominated naphthyl group, a furan ring, and a cyano group. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
(E)-3-[5-[(6-bromonaphthalen-2-yl)oxymethyl]furan-2-yl]-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O3/c20-15-3-1-13-8-16(4-2-12(13)7-15)24-11-18-6-5-17(25-18)9-14(10-21)19(22)23/h1-9H,11H2,(H2,22,23)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTARUIHPMQRKB-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OCC3=CC=C(O3)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OCC3=CC=C(O3)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-benzoyl-5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5492054.png)

![1-(2-((6-Ethoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B5492075.png)


![N-[(3-ethoxy-2-phenylmethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride](/img/structure/B5492110.png)
![2,5-dimethyl-3-[3-(4-pyridinyl)-1-azetidinyl]pyrazine](/img/structure/B5492114.png)
![1-[(4-fluorophenyl)sulfonyl]-2-(5-methyl-3-isoxazolyl)azepane](/img/structure/B5492122.png)
![4-[[(Z)-3-(3,4-dichlorophenyl)-3-oxoprop-1-enyl]amino]-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide](/img/structure/B5492128.png)
![5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5492131.png)

![2-(2-methoxyphenoxy)-N-{4-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl}acetamide](/img/structure/B5492146.png)
![(4E)-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B5492158.png)
![(5E)-5-{[3,5-Dichloro-4-(prop-2-YN-1-yloxy)phenyl]methylidene}imidazolidine-2,4-dione](/img/structure/B5492167.png)
